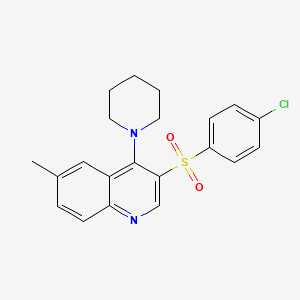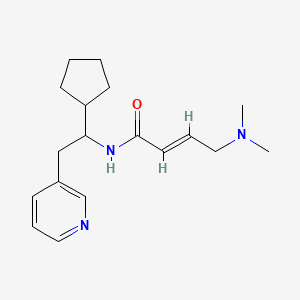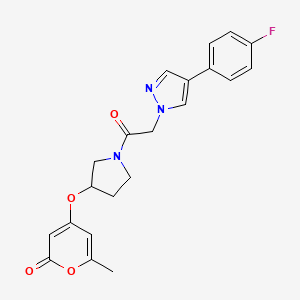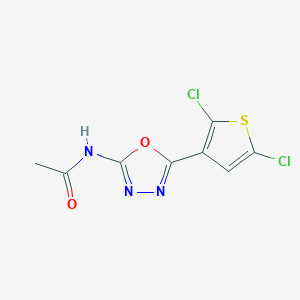
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline, also known as ML277, is a small molecule compound that has attracted attention due to its potential therapeutic applications in the treatment of neurological disorders.
Scientific Research Applications
Environmental Remediation
Research on redox mediators, which share a conceptual similarity with the functional groups present in "3-(4-Chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline," highlights the potential of such compounds in environmental remediation. These mediators have been shown to enhance the degradation of recalcitrant organic pollutants in wastewater, indicating that similar compounds might also be explored for their environmental applications, especially in the treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Antioxidant Activity and Pharmacological Benefits
The antioxidant capacity of certain compounds, including their reaction pathways and potential health benefits, has been extensively reviewed. For instance, derivatives of 8-hydroxyquinoline, a structure that bears conceptual similarity to the aromatic and nitrogen-containing aspects of "this compound," have been investigated for their significant biological activities. Such compounds have been explored for their anti-cancer, anti-viral, and neuroprotective effects, suggesting a potential research avenue for similar compounds in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Photocatalysis for Pollution Treatment
Research into the photocatalytic treatment of pollutants provides insight into how compounds with specific functional groups can aid in environmental decontamination. Studies focusing on the oxidation of sulfur compounds through photocatalysis or photosensitization reveal that certain chemical structures can significantly contribute to reducing harmful and malodorous effects of industrial by-products. This suggests that compounds like "this compound" could potentially be explored for similar environmental applications, leveraging their chemical properties for pollution treatment (Cantau et al., 2007).
Insecticide Development
The development of novel insecticides, such as sulfoxaflor, demonstrates the potential for compounds with specific functional groups to serve as effective pest control agents. Sulfoxaflor, a sulfoximine-based insecticide, showcases the innovative use of certain chemical functionalities to target and modulate nicotinic acetylcholine receptors in insects. This points to the possibility of exploring similar compounds, with unique functional groups, for their insecticidal properties and their role in addressing resistance issues in pest management (Watson et al., 2021).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-10-19-18(13-15)21(24-11-3-2-4-12-24)20(14-23-19)27(25,26)17-8-6-16(22)7-9-17/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYZZVDKGLVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)


![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)
![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417481.png)



![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)
![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)
![N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2417490.png)